molecular formula C8H8F3N5 B1480919 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide CAS No. 2098139-61-6

2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Cat. No.: B1480919
CAS No.: 2098139-61-6
M. Wt: 231.18 g/mol
InChI Key: SPZLTCKLENNUFL-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide is a nitrogen-rich heterocyclic compound of significant interest in medicinal and agricultural chemistry research. The structure incorporates a fused imidazo[1,2-b]pyrazole scaffold, a privileged architecture in drug discovery, which is further functionalized with a trifluoromethyl group—a moiety known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules . The acetimidamide side chain serves as a key functional handle for further synthetic elaboration, making this compound a valuable bifunctional building block. While specific biological data for this exact molecule may be limited, its core structure is associated with a wide range of pharmacological activities. Nitrogen-based heterocycles, particularly fused bicyclic systems like the imidazopyrazole core present in this reagent, are fundamental scaffolds in numerous FDA-approved drugs and agrochemicals . The presence of the trifluoromethyl group is a common strategy in lead optimization to fine-tune the physicochemical properties of a molecule . This combination of features makes this compound a promising intermediate for researchers developing new therapeutic agents, such as kinase inhibitors , or novel compounds with antibacterial or antifungal properties. Its primary research value lies in its application as a key synthetic precursor in the construction of more complex molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-[6-(trifluoromethyl)imidazo[1,2-b]pyrazol-1-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N5/c9-8(10,11)5-3-7-15(4-6(12)13)1-2-16(7)14-5/h1-3H,4H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZLTCKLENNUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)N1CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and electronic properties, which are critical for interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F3N4C_8H_9F_3N_4 with a molecular weight of approximately 218.18 g/mol. The structure features an imidazo[1,2-b]pyrazole core with a trifluoromethyl substituent, which contributes to its unique pharmacological profile.

PropertyValue
Molecular FormulaC8H9F3N4
Molecular Weight218.18 g/mol
CAS Number[CAS number not provided]

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group enhances the compound's affinity for hydrophobic binding sites, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity:
Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism may involve the inhibition of specific kinases involved in cell cycle regulation.

Antimicrobial Properties:
Preliminary investigations suggest that this compound possesses antimicrobial activity against a range of bacterial strains. The effectiveness appears to be linked to its ability to disrupt microbial cell membranes.

Anti-inflammatory Effects:
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Effects:
    • Objective: To assess the cytotoxic effects on breast cancer cell lines.
    • Method: MTT assay was used to measure cell viability after treatment with various concentrations of the compound.
    • Results: Significant reduction in cell viability was observed at higher concentrations, indicating potent anticancer activity.
  • Evaluation of Antimicrobial Activity:
    • Objective: To determine the efficacy against Gram-positive and Gram-negative bacteria.
    • Method: Disc diffusion method was employed.
    • Results: The compound showed notable inhibition zones against tested bacterial strains, demonstrating its potential as an antimicrobial agent.
  • Assessment of Anti-inflammatory Properties:
    • Objective: To evaluate cytokine production in LPS-stimulated macrophages.
    • Method: ELISA was used to quantify cytokine levels.
    • Results: A significant decrease in TNF-alpha and IL-6 levels was noted, supporting its anti-inflammatory potential.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include:

(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Patent Compound, EP 4374877 A2)

  • Core Structure : Pyrrolo[1,2-b]pyridazine (7-membered fused ring) vs. imidazo[1,2-b]pyrazole (6-membered fused ring).
  • Substituents : Trifluoromethylpyridyl and carboxamide groups vs. trifluoromethylpyrazolyl and acetimidamide.
  • Activity : Intermediate in pharmaceuticals, likely targeting kinases or inflammatory pathways.

Ethyl 2-((diethoxyphosphinothioyl)oxy)-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate (Pyrazophos) Core Structure: Pyrazolo[1,5-a]pyrimidine vs. imidazo[1,2-b]pyrazole. Substituents: Phosphorothioate ester vs. acetimidamide. Activity: Fungicide, inhibiting mitochondrial respiration.

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Biological Activity/Application
2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide Imidazo[1,2-b]pyrazole -CF₃ (6-position), acetimidamide (1-position) Potential enzyme inhibition (inferred)
Patent Compound (EP 4374877 A2) Pyrrolo[1,2-b]pyridazine -CF₃ (pyridyl), carboxamide Pharmaceutical intermediate (kinase inhibition?)
Pyrazophos Pyrazolo[1,5-a]pyrimidine Phosphorothioate ester, -CH₃ Agricultural fungicide

Key Research Findings

  • Trifluoromethyl Group Impact : The -CF₃ group in all three compounds improves resistance to oxidative metabolism and enhances membrane permeability, critical for both agrochemical and pharmaceutical applications .
  • Heterocyclic Core Differences :
    • Imidazo[1,2-b]pyrazole (main compound): Smaller ring system may favor binding to compact enzyme active sites.
    • Pyrrolo[1,2-b]pyridazine (patent compound): Larger core likely accommodates bulkier substituents for kinase selectivity .
  • Functional Group Effects :
    • Acetimidamide (main compound): Superior hydrogen-bonding capacity compared to carboxamides or esters, suggesting stronger target engagement.
    • Phosphorothioate (pyrazophos): Confers hydrolytic stability and broad-spectrum antifungal activity .

Notes and Limitations

Literature Gaps : Direct studies on the main compound are scarce; comparisons rely on structural extrapolation.

Biological Data : Activity inferred from analogues must be validated empirically.

Synthetic Complexity : The acetimidamide group may introduce solubility challenges, necessitating formulation optimization.

Preparation Methods

Construction of the Imidazo[1,2-b]pyrazole Core

  • A common synthetic route involves the condensation of 2-aminopyrazole derivatives with aldehydes or α-haloketones under reflux conditions in polar solvents such as methanol or ethanol, often in the presence of molecular sieves to remove water and drive the reaction forward.
  • For example, the reaction of a trifluoromethyl-substituted pyrazole with an appropriate aldehyde or α-haloketone can yield the imidazo[1,2-b]pyrazole scaffold after cyclization and oxidation steps.
  • Oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used to facilitate the aromatization of the intermediate dihydro species to the fully aromatic imidazo[1,2-b]pyrazole ring system.

Incorporation of the Trifluoromethyl Group

  • The trifluoromethyl substituent at the 6-position of the imidazo[1,2-b]pyrazole is generally introduced by starting with a trifluoromethylated pyrazole or by electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or Togni’s reagent.
  • Alternatively, trifluoroacetic anhydride can be used to introduce trifluoromethyl groups onto oxime intermediates, which can be converted into the desired heterocycles.

Synthesis of the Acetimidamide Side Chain

  • The acetimidamide moiety is typically introduced by reaction of an appropriate halomethyl intermediate with amidine derivatives or via direct amidination of a nitrile precursor.
  • For example, nucleophilic substitution of a halomethyl group attached to the imidazo[1,2-b]pyrazole core with guanidine or amidine reagents under basic conditions can yield the acetimidamide functionality.
  • Alternatively, amidoximes can be converted to acetimidamides by treatment with activating agents such as trifluoroacetic anhydride in the presence of base.

Representative Reaction Conditions and Purification

Step Reagents/Conditions Notes
Formation of imidazo[1,2-b]pyrazole core 2-aminopyrazole + aldehyde/α-haloketone, MeOH, 45 °C, 18 h, molecular sieves Sealed vessel to avoid moisture
Oxidation/aromatization DDQ in CH2Cl2, room temperature, 1 h Facilitates formation of aromatic ring
Trifluoromethylation Trifluoroacetic anhydride, dioxane/pyridine, 0 °C to RT, 12 h Dropwise addition to control temperature
Acetimidamide introduction Halomethyl intermediate + amidine derivative, base, EtOH, reflux Nucleophilic substitution or amidination
Purification Flash chromatography on silica gel, gradient EtOAc/Hexane Yields pure target compound

Research Findings and Optimization Notes

  • The reaction to form the imidazo[1,2-b]pyrazole core is sensitive to moisture; hence, activated molecular sieves are essential to improve yields and purity.
  • Trifluoroacetic anhydride-mediated trifluoromethylation requires careful temperature control (0–7 °C) to avoid side reactions and incomplete conversion, often necessitating additional reagent equivalents for completion.
  • The amidination step benefits from the use of ethanol as a solvent and mild base such as sodium ethoxide to promote nucleophilic attack on halomethyl intermediates, yielding acetimidamide derivatives in moderate to good yields.
  • Purification by flash chromatography using gradients of ethyl acetate and hexane is effective in isolating the target compound with high purity.

Summary Table of Preparation Stages

Stage Key Reagents/Conditions Purpose Typical Yield Range
Imidazo[1,2-b]pyrazole formation 2-aminopyrazole, aldehyde, MeOH, 45 °C, molecular sieves Cyclization and ring formation 60–80%
Oxidation/aromatization DDQ, CH2Cl2, RT Aromatization of dihydro intermediate 70–90%
Trifluoromethylation Trifluoroacetic anhydride, pyridine, 0–7 °C Introduction of CF3 group 50–75%
Acetimidamide installation Halomethyl intermediate, amidine, base, EtOH, reflux Side chain attachment 55–85%
Purification Silica gel chromatography, EtOAc/Hexane gradient Isolation of pure compound

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 2
Reactant of Route 2
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

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